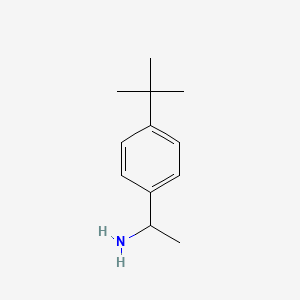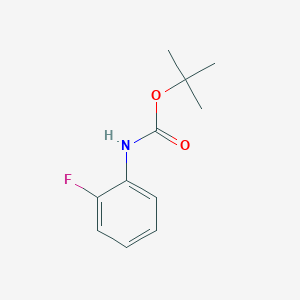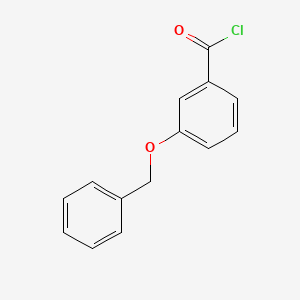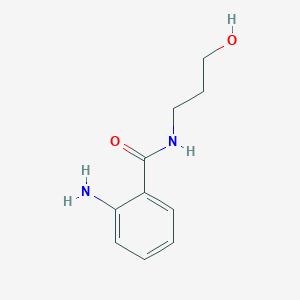
1-(4-叔丁基苯基)乙胺
描述
1-(4-Tert-butylphenyl)ethanamine, commonly referred to as 4-TBE, is a tertiary amine that is widely used as a building block in organic synthesis. It is a versatile reagent that can be used to synthesize a range of compounds, including pharmaceuticals, dyes and fragrances. 4-TBE has also found a range of applications in scientific research, particularly in the fields of biochemistry and physiology.
科学研究应用
配体合成
- 1-(4-叔丁基苯基)乙胺用于合成磷中心的立体位阻配体。例如,它参与创建由一个立体位阻苯基单元桥接的两个低配位磷中心的材料 (Shah et al., 2000)。
抑制剂开发
- 1-(4-叔丁基苯基)乙胺衍生物,如1-(1H-吲哚-3-基)乙胺衍生物,已被开发为强效的金黄色葡萄球菌NorA外排泵抑制剂,增强了某些抗生素的抗菌活性 (Héquet et al., 2014)。
抗真菌应用
- 某些衍生物,如N-苄基-N-甲基-1-(萘基)乙胺,对病原体如新生隐球菌和白癣菌等表现出显著的体外抗真菌活性 (Thvedt et al., 2013)。
材料合成
- 1-(4-叔丁基苯基)乙胺用于合成新型材料,如超支化聚酰亚胺,展示了它在聚合物化学和材料科学中的实用性 (Lang et al., 2017)。
DNA/蛋白结合和抗癌活性
- 它参与形成Schiff碱配体用于环金属化合物,已显示出与DNA和蛋白的高效结合,表明潜在的抗癌活性 (Mukhopadhyay et al., 2015)。
光致发光性能
- 用于有机/有机硅纳米复合薄膜的蒸发诱导自组装,展示了独特的光致发光性能 (Wahab et al., 2008)。
溶剂对化学反应的影响
- 研究了对溴化锂交换反应的溶剂效应,这在有机合成中是基础性的 (Bailey et al., 2006)。
生化分析
Biochemical Properties
1-(4-Tert-butylphenyl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with protein disulfide isomerase from bovine liver . The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of the enzyme’s function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
The effects of 1-(4-Tert-butylphenyl)ethanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic pathways . Additionally, its impact on cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(4-Tert-butylphenyl)ethanamine exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, leading to changes in gene expression. For instance, the compound may bind to the active site of an enzyme, altering its conformation and activity . This mechanism is essential for understanding how the compound influences various biochemical processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Tert-butylphenyl)ethanamine in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions . Over time, it may undergo degradation, leading to changes in its biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(4-Tert-butylphenyl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating the importance of determining the optimal dosage for therapeutic applications. Understanding the dosage effects is crucial for developing safe and effective treatments using this compound.
Metabolic Pathways
1-(4-Tert-butylphenyl)ethanamine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can further participate in biochemical reactions. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-(4-Tert-butylphenyl)ethanamine within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues. Understanding these processes is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-Tert-butylphenyl)ethanamine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.
属性
IUPAC Name |
1-(4-tert-butylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDLUBTTHIVTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408320 | |
| Record name | 1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89538-65-8 | |
| Record name | 1-(4-tert-butylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-tert-butylphenyl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)
![5-[2-(4-Hydroxyphenyl)ethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B1276062.png)









